![molecular formula C13H10N2O B8243045 2-(Pyridin-2-ylmethyl)benzo[d]oxazole](/img/structure/B8243045.png)
2-(Pyridin-2-ylmethyl)benzo[d]oxazole
Descripción general
Descripción
2-(Pyridin-2-ylmethyl)benzo[d]oxazole is a useful research compound. Its molecular formula is C13H10N2O and its molecular weight is 210.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
1. Inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2)
- 2-(Pyridin-2-ylmethyl)benzo[d]oxazole derivatives have been identified as potent inhibitors of VEGFR-2 kinase activity, showing significant promise in the treatment of lung and colon carcinoma (Borzilleri et al., 2006).
2. Excited State Intramolecular Proton Transfer in Chemosensors
- Computational studies show that derivatives of this compound are crucial in the mechanism of excited state intramolecular proton transfer, especially in the development of fluorescence-based sensors for metal cations (Karsili et al., 2016).
3. Catalytic Activities in Arylation of (Benzo)oxazoles
- N-heterocyclic carbene-PdCl complexes with this compound ligands exhibit effective catalytic activities for the direct arylation of (benzo)oxazoles, contributing to advancements in organic synthesis (Chen & Yang, 2018).
4. Antiproliferative Agents Targeting Tubulin
- Compounds derived from this compound demonstrate selective antiproliferative activities and serve as tubulin inhibitors, showing potential in cancer treatment (He et al., 2020).
5. Synthesis of New Mn(II) Complexes
- New Mn(II) complexes with this compound-based ligands have been synthesized, with studies showing significant insights into their electrochemical behavior (Marcinkowski et al., 2018).
6. Synthesis of Novel Pyrazole Derivatives
- Research on the microwave-assisted synthesis of novel pyrazole derivatives containing this compound has been conducted, showing potential in the development of new anticancer agents (Hafez, 2017).
7. Development of GRK-2 and -5 Inhibitors
- Studies on 3-(Benzo[d]oxazol-2-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine derivatives, which include this compound structures, have shown potential as selective inhibitors for G-protein-coupled receptor kinases, crucial for cardiovascular disease treatment (Cho et al., 2013).
Propiedades
IUPAC Name |
2-(pyridin-2-ylmethyl)-1,3-benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O/c1-2-7-12-11(6-1)15-13(16-12)9-10-5-3-4-8-14-10/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBDFZMBYJFAXDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)CC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




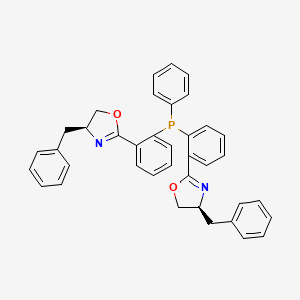
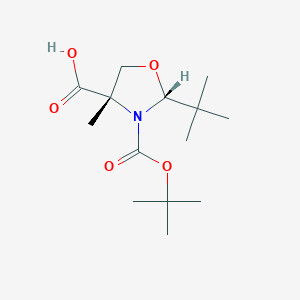
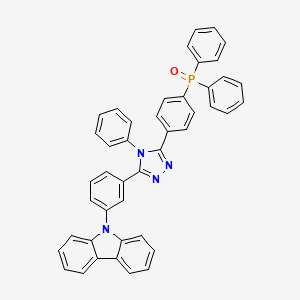

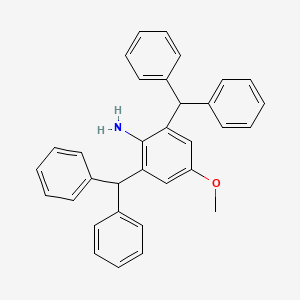
![2-([1,1'-Biphenyl]-2-yl)-4-([1,1'-biphenyl]-4-yl)-6-(3-chlorophenyl)-1,3,5-triazine](/img/structure/B8243010.png)
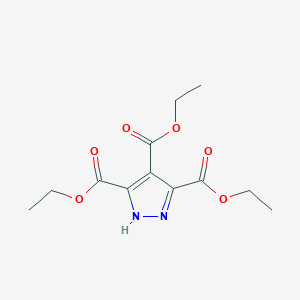
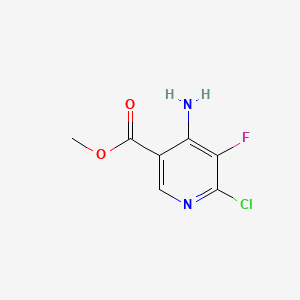
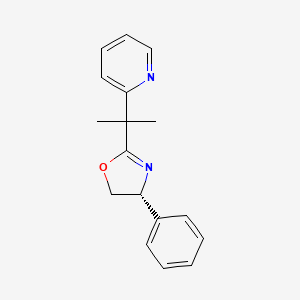
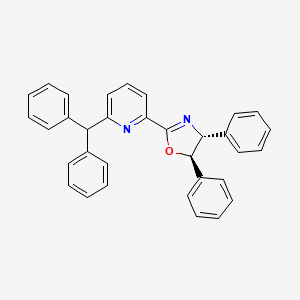
![(3aS,8aR)-2-(6-(Dicyclohexylmethyl)pyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B8243034.png)
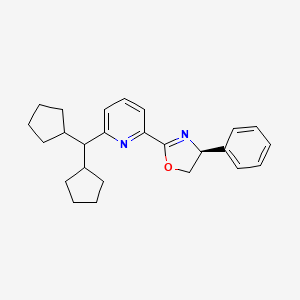
![3,7-dichloro-5,5-diphenyl-5H-dibenzo[b,f]silepine](/img/structure/B8243062.png)